molecular formula C8H15F2NO B2933929 4-(2,2-Difluoropropoxy)piperidine CAS No. 1364633-42-0

4-(2,2-Difluoropropoxy)piperidine

Cat. No.: B2933929
CAS No.: 1364633-42-0
M. Wt: 179.211
InChI Key: JIRDTVWKYCUKHP-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)piperidine is a chemical compound with the molecular formula C8H15F2NO It is a derivative of piperidine, a six-membered heterocyclic amine The compound is characterized by the presence of a difluoropropoxy group attached to the piperidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoropropoxy)piperidine typically involves the reaction of piperidine with 2,2-difluoropropanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoropropoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(2,2-Difluoropropoxy)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoropropoxy)piperidine is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4-(2,2-Difluoropropoxy)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the piperidine family, which is known for its diverse pharmacological properties. The unique difluoropropoxy group enhances its chemical reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in research and medicine.

  • Molecular Formula : C8H15F2NO
  • Molecular Weight : 179.21 g/mol
  • SMILES : CC(COC1CCNCC1)(F)F

The biological activity of this compound can be attributed to its interaction with various biological targets:

Target Interactions

  • Enzymatic Inhibition : The compound has been shown to inhibit key enzymes such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in cancer progression.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing central nervous system functions.

Mode of Action

The interaction typically involves the formation of non-covalent bonds with target proteins, leading to conformational changes that affect their function. This can alter signaling pathways crucial for cell proliferation and survival.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its therapeutic efficacy:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Distribution : It likely distributes well in tissues due to its ability to cross the blood-brain barrier.
  • Metabolism : Metabolic pathways may involve oxidation and reduction reactions, leading to various metabolites that could also exhibit biological activity.
  • Excretion : Primarily eliminated through renal pathways.

Biological Activity Studies

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the modulation of pathways such as STAT-3 and NF-κB, which are critical for tumor survival and proliferation.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the efficacy of this compound in specific applications:

  • Cancer Research :
    • A study evaluated the compound's effects on breast cancer cell lines and found significant inhibition of cell proliferation at micromolar concentrations.
    • Another study focused on its interaction with ALK inhibitors in lung cancer models, demonstrating enhanced therapeutic effects when used in combination therapies.
  • Neuroscience :
    • Research involving animal models showed that administration of the compound resulted in improved cognitive functions in models of induced memory impairment.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
PiperidineBasic structureGeneral CNS effects
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamidesAnticancerStrong anticancer properties
N-(Piperidine-4-yl)benzamideAnticancerInvestigated for cytotoxicity

Properties

IUPAC Name

4-(2,2-difluoropropoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c1-8(9,10)6-12-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRDTVWKYCUKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCNCC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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